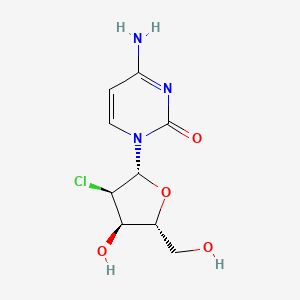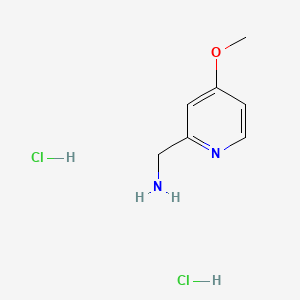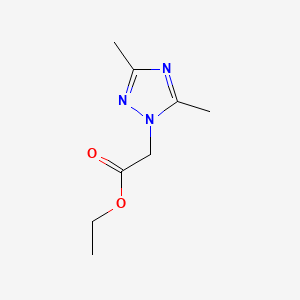
2'-Chloro-2'-deoxycytidine
Übersicht
Beschreibung
2’-Chloro-2’-deoxycytidine is a chlorinated purine nucleoside with activity against lymphoproliferative disorders . Its molecular formula is C9H12ClN3O4 and it has a molecular weight of 261.66 .
Synthesis Analysis
The synthesis of 2’-Chloro-2’-deoxycytidine involves several enzymes including deoxycytidine kinase . The phosphorylation of 2’-Chloro-2’-deoxycytidine by deoxycytidine kinase and intracellular accumulation of 2-chloro-2’-deoxyadenosine triphosphate (CdATP) were found to be similar in EHEB cells and in other CdA-sensitive cell lines .Molecular Structure Analysis
The molecular structure of 2’-Chloro-2’-deoxycytidine can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving 2’-Chloro-2’-deoxycytidine are complex and involve several enzymes. For instance, the phosphorylation of 2’-Chloro-2’-deoxycytidine by deoxycytidine kinase is a key step in its activation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Chloro-2’-deoxycytidine can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
Mutational Spectrum Analysis
5-Chloro-2’-deoxycytidine (5CldC), a variant of 2’-Chloro-2’-deoxycytidine, has been used to study the mutational spectrum of transition mutations in vivo . It has been found that 5CldC induces a distinctive high-resolution mutational spectrum of transition mutations . This has been particularly useful in understanding the mutagenic properties of 5CldC in the nucleotide pool .
Inflammation and Cancer Research
5CldC has been linked to inflammation and cancer research. The biomarker 5-chlorocytosine (5ClC) appears in the DNA of inflamed tissues . The high-resolution mutational spectrum of 5CldC revealed a notable similarity to the Catalogue of Somatic Mutations in Cancer mutational signatures SBS84 and SBS42, which appear in human lymphoid tumors and in occupationally induced cholangiocarcinomas, respectively .
Hydrolysis Studies
2’-Chloro-2’-deoxycytidine and its variants have been used in hydrolysis studies . The rate of hydrolysis of 2’-chloro-2’-deoxycytidine and -uridine, and their 5’-phosphates, -diphosphates and polymers to the corresponding arabinocytidine and arabinouridine derivatives in the presence of Tris-HCl pH 8.9 has been determined .
DNA Damage and Repair Studies
5CldC has been used in studies related to DNA damage and repair. It has been found that 5ClC is inefficiently repaired, and therefore, its accumulation in the genomes of chronically inflamed tissues could play a role in the initiation .
Immune System Activation Studies
5CldC has been used in studies related to immune system activation. The administration of 5CldC did induce some activation-induced cytidine deaminase (AID) expression in mouse embryonic fibroblasts (MEFs), which have no inherent expression of its gene .
Cellular Macromolecule Studies
5CldC has been used in studies related to cellular macromolecules. One of the chemicals closely associated with chronic inflammation is hypochlorous acid (HOCl), which is produced by myeloperoxidase in activated neutrophil granulocytes .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZPBORRQPATRO-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676912 | |
| Record name | 2'-Chloro-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-2'-deoxycytidine | |
CAS RN |
10212-19-8 | |
| Record name | 2'-Chloro-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 2'-Chloro-2'-deoxycytidine interact with ribonucleotide reductase and what are the downstream effects?
A: 2'-Chloro-2'-deoxycytidine and its related 2'-modified analogs (2'-fluoro-2'-deoxycytidine and 2'-azido-2'-deoxycytidine 5'-triphosphate) act as mechanism-based inhibitors of ribonucleotide reductases (RNRs) []. These enzymes are essential for DNA synthesis, as they catalyze the conversion of ribonucleotides to deoxyribonucleotides. Upon interacting with RNRs, these 2'-modified nucleotides decompose into their base components, inorganic di(tri)phosphate, and 2'-methylene-3(2H)-furanone []. This decomposition inactivates the enzyme, ultimately inhibiting DNA synthesis. Interestingly, while 2'-azido-2'-deoxycytidine 5'-triphosphate (N3CTP) scavenges the glycyl radical in anaerobic Escherichia coli RNR, no new transient radical species were observed, unlike in class I RNRs []. This suggests a similar but distinct chemical mechanism for ribose reduction in different RNR classes.
Q2: How does the phosphorylation state of 2'-Chloro-2'-deoxycytidine affect its rate of hydrolysis to the corresponding arabino derivative?
A: Research indicates that the rate of hydrolysis of 2'-Chloro-2'-deoxycytidine to arabino-cytidine is significantly influenced by its phosphorylation state []. The hydrolysis occurs most rapidly in the nucleoside form, followed by a decrease in rate for the 5'-monophosphate and 5'-diphosphate forms. Notably, the slowest hydrolysis rate is observed in the polymerized form (polynucleotide) []. This suggests that the presence and size of the phosphate group at the 5' position significantly hinders the hydrolysis reaction, likely due to steric hindrance and electronic effects. Furthermore, in the case of 2'-Chloro-2'-deoxyuridine, an additional product, O2, 2'-cyclonucleoside, was observed alongside the arabino derivative, highlighting the potential for multiple reaction pathways depending on the base moiety [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)
![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)





